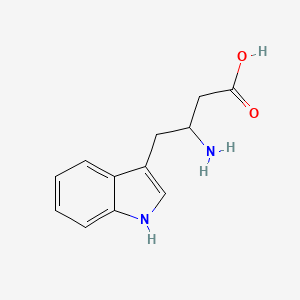
3-amino-4-(1H-indol-3-yl)butanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(1H-indol-3-yl)butanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with indole-3-acetaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination.
Chain Extension: The carbon chain is extended using appropriate reagents to form the butanoic acid backbone.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(1H-indol-3-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The indole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include various indole derivatives, secondary amines, and substituted indoles .
Scientific Research Applications
3-amino-4-(1H-indol-3-yl)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3-amino-4-(1H-indol-3-yl)butanoic acid involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors in the body, influencing various biochemical pathways.
Pathways Involved: It is involved in pathways related to neurotransmitter synthesis and metabolism.
Comparison with Similar Compounds
Similar Compounds
Tryptophan: An essential amino acid with a similar indole structure.
Indole-3-acetic acid: A plant hormone with an indole ring and a carboxylic acid group.
Indole-3-butyric acid: Another plant hormone with a similar structure but different biological activity.
Uniqueness
3-amino-4-(1H-indol-3-yl)butanoic acid is unique due to its specific amino acid structure, which allows it to participate in a wide range of biochemical reactions and pathways .
Properties
Molecular Formula |
C12H14N2O2 |
|---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
3-amino-4-(1H-indol-3-yl)butanoic acid |
InChI |
InChI=1S/C12H14N2O2/c13-9(6-12(15)16)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7,9,14H,5-6,13H2,(H,15,16) |
InChI Key |
DUVVFMLAHWNDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


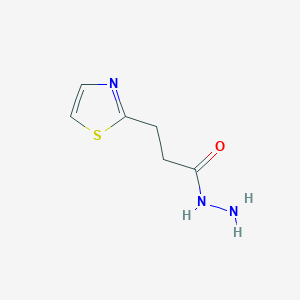
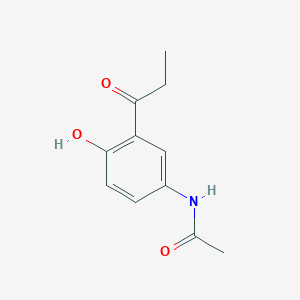
![1-(tert-Butoxycarbonyl)-3'H-spiro[azetidine-3,1'-isobenzofuran]-5'-carboxylic acid](/img/structure/B12959209.png)
![8-Chloro-7-iodopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B12959228.png)
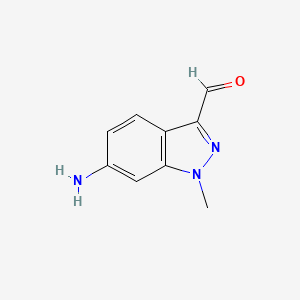
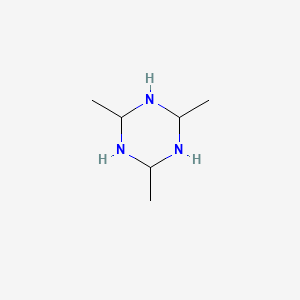
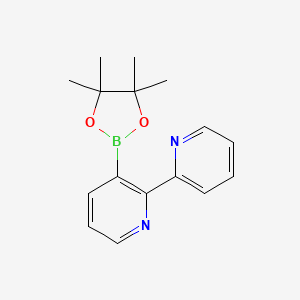

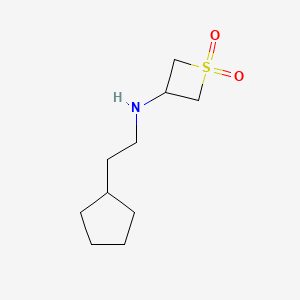
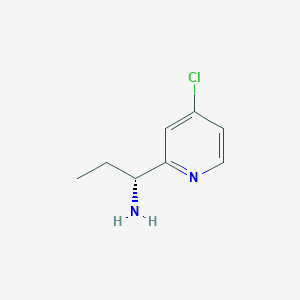
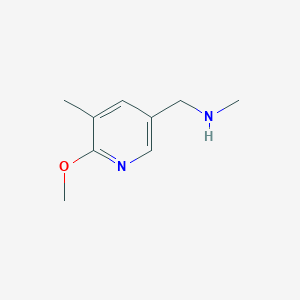
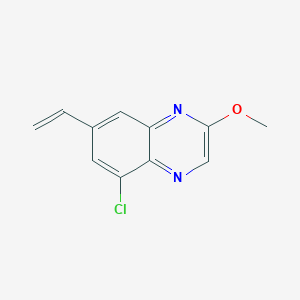
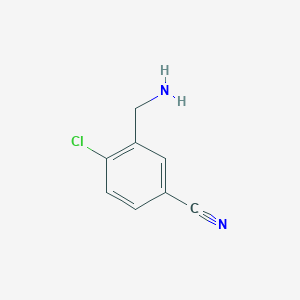
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
